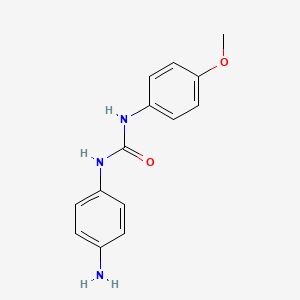

1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea

CAS No.: 50906-32-6

Cat. No.: VC5120979

Molecular Formula: C14H15N3O2

Molecular Weight: 257.293

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50906-32-6 |

|---|---|

| Molecular Formula | C14H15N3O2 |

| Molecular Weight | 257.293 |

| IUPAC Name | 1-(4-aminophenyl)-3-(4-methoxyphenyl)urea |

| Standard InChI | InChI=1S/C14H15N3O2/c1-19-13-8-6-12(7-9-13)17-14(18)16-11-4-2-10(15)3-5-11/h2-9H,15H2,1H3,(H2,16,17,18) |

| Standard InChI Key | WCTLZJANTKDUCA-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of two phenyl groups connected via a urea functional group. The 4-methoxyphenyl moiety contributes electron-donating properties due to the methoxy group, while the 4-aminophenyl group introduces nucleophilic potential through its primary amine . The urea linkage facilitates hydrogen bonding, a critical feature for molecular recognition in biological systems .

Molecular Formula: C₁₄H₁₅N₃O₂

Molecular Weight: 257.292 g/mol

CAS Registry Number: 50906-32-6

Synthesis and Characterization

Synthetic Routes

1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea can be synthesized through two primary routes, both leveraging urea bond formation:

Isocyanate-Amine Condensation

This method involves reacting 4-methoxyphenyl isocyanate with 4-aminophenylamine under inert conditions. The reaction proceeds via nucleophilic attack of the amine on the isocyanate carbonyl, yielding the urea derivative .

Example Protocol:

-

Reactants: 4-Methoxyphenyl isocyanate (1 eq), 4-aminophenylamine (1 eq)

-

Solvent: Anhydrous tetrahydrofuran (THF)

-

Conditions: Stirring at 0–5°C for 2–4 hours

Oxidative Coupling of Thioureas

Adapting a method reported for 1-(4-methoxyphenyl)urea , phenylthiourea precursors can be oxidized using trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane (DHPDMDO) in acetonitrile with aqueous potassium hydroxide.

Example Protocol:

-

Reactants: Custom thiourea precursor (1 eq), DHPDMDO (2 eq), 5% KOH (aq)

-

Solvent: Acetonitrile

-

Conditions: Room temperature, 10–15 minutes

Characterization Techniques

Synthesized compounds are typically validated using:

-

FTIR Spectroscopy: Urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300–3500 cm⁻¹) .

-

NMR Spectroscopy:

-

Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight .

Research Findings and Comparative Analysis

Comparative Bioactivity of Diphenyl Ureas

The table below summarizes key bioactivities of structurally related compounds:

Synthetic Yield Optimization

A comparison of synthetic methods for related ureas highlights the impact of reaction conditions:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume